molecular formula C10H11NO2 B8506543 3-[(2-Hydroxyethoxy)methyl]benzonitrile CAS No. 620600-64-8

3-[(2-Hydroxyethoxy)methyl]benzonitrile

Cat. No. B8506543
Key on ui cas rn: 620600-64-8
M. Wt: 177.20 g/mol
InChI Key: IILIXILNOBGRGF-UHFFFAOYSA-N
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Patent
US07271197B2

Procedure details

A solution of ethylene glycol (7.5 g) in DMF (50 ml) under nitrogen at 0° C. was treated portionwise with sodium hydride (1.35 g) and stirred for 0.5 h. 3-Cyanobenzylbromide (4.74 g) was then added and the solution was allowed to warm to room temperature and stirred for 4 h. The solution was then concentrated in vacuo to remove the DMF. The residue was taken up in EtOAc, washed with phosphate buffer (pH=6.5) and water, dried (MgSO4) and concentrated in vacuo. The residue was then purified by chromatography (Biotage, 2×90 g) eluting with 40-60° C. petroleum ether-EtOAc (1:1) to give the title compound (2.62 g). LCMS RT=2.07 min.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[C:7]([C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]Br)#[N:8]>CN(C=O)C>[OH:3][CH2:2][CH2:1][O:4][CH2:12][C:11]1[CH:10]=[C:9]([CH:16]=[CH:15][CH:14]=1)[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.74 g
Type
reactant
Smiles
C(#N)C=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the DMF
WASH
Type
WASH
Details
washed with phosphate buffer (pH=6.5) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by chromatography (Biotage, 2×90 g)
WASH
Type
WASH
Details
eluting with 40-60° C. petroleum ether-EtOAc (1:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OCCOCC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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